3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

Descripción general

Descripción

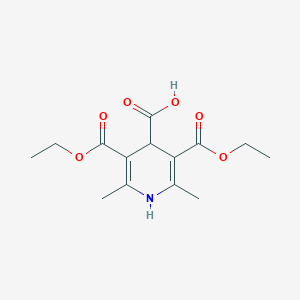

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a compound belonging to the class of 1,4-dihydropyridines. These compounds are notable for their diverse pharmaceutical applications, particularly as calcium channel blockers. The structure of this compound includes ethoxycarbonyl groups at positions 3 and 5, and methyl groups at positions 2 and 6 on the dihydropyridine ring, with a carboxylic acid group at position 4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of ethyl acetoacetate, formaldehyde, and ammonia or an ammonium salt under reflux conditions. The reaction proceeds through the formation of an intermediate dihydropyridine, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and controlled temperature and pressure conditions are crucial for the large-scale production of this compound.

Análisis De Reacciones Químicas

Esterification and Coupling Reactions

The carboxylic acid moiety participates in esterification and coupling reactions. In a representative procedure :

-

Reagents : EDCI (1.4 eq), DMAP (0.1 eq), dichloromethane solvent.

-

Substrate : 2,3,5-tri-O-benzyl-α/β-D-ribofuranose (1.0 eq).

-

Conditions : 5°C → ambient temperature, 46 h stirring.

Workup and Yield

| Step | Details |

|---|---|

| Quenching | Ion-exchanged water (35 mL) |

| Extraction | Dichloromethane (2 × 10 mL) |

| Purification | Silica gel column (hexane:EtOAc = 1:1) |

| Product Yield | 66% (light yellow oil) |

This reaction exemplifies its utility in generating glycosylated derivatives for pharmaceutical intermediates .

Photoredox Cross-Coupling Reactions

The compound undergoes nickel-catalyzed photoredox cross-coupling with aryl halides under blue LED irradiation :

Reaction Setup

| Component | Quantity/Concentration | Role |

|---|---|---|

| 4CzIPN | 0.1 eq | Photocatalyst |

| NiBr₂·DME | 0.2 eq | Catalyst |

| Methyl 4-bromobenzoate | 2.0 eq | Aryl halide source |

| 1,4-Dioxane | 10 mL | Solvent |

Optimized Conditions

-

Temperature: 120°C (oil bath).

-

Irradiation: Blue LED (2–3 cm distance, 46 h).

-

Yield : 49% (colorless oil after silica gel chromatography) .

This methodology highlights its role in C–C bond formation for complex molecule synthesis.

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid typically involves the reaction of glyoxylic acid with ethyl acetoacetate in the presence of ammonium bicarbonate. The compound has been characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. The crystal structure reveals an asymmetric boat-type conformation of the dihydropyridine ring stabilized by strong intermolecular hydrogen bonds .

Medicinal Chemistry Applications

2.1 Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. These compounds can scavenge free radicals and may have implications in treating oxidative stress-related diseases .

2.2 Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. Its derivatives have been investigated for their potential as anticancer agents in preclinical studies .

2.3 Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce neuronal apoptosis suggests potential therapeutic applications for conditions like Alzheimer's disease .

Material Science Applications

3.1 Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's overall performance .

3.2 Nanotechnology

In nanotechnology, this compound serves as a precursor for creating nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions into the cells, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure and improving blood flow.

Comparación Con Compuestos Similares

Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: A long-acting calcium channel blocker with similar applications.

Felodipine: Another member of the 1,4-dihydropyridine class with similar pharmacological properties.

Uniqueness: 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridines. Its specific structure allows for targeted interactions with calcium channels, potentially leading to unique therapeutic effects.

Actividad Biológica

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a synthetic compound belonging to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, including antioxidant, hepatoprotective, and antimicrobial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 297.30 g/mol. It features multiple functional groups that contribute to its biological activity.

Structural Characteristics

- Molecular Weight : 297.30 g/mol

- IUPAC Name : this compound

- Crystal Structure : The dihydropyridine ring adopts an asymmetric boat-type conformation with significant deviations in atom positions due to intermolecular hydrogen bonding .

Synthesis

The compound can be synthesized through the reaction of glyoxylic acid and ethyl acetoacetate in the presence of ammonium bicarbonate. This method has been detailed in several studies focusing on the optimization of synthesis routes for similar dihydropyridine derivatives .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The incorporation of l-methionine into its structure enhances these properties due to methionine's known antioxidative effects .

Hepatoprotective Effects

Studies have shown that this compound possesses hepatoprotective properties. It has been linked to the reduction of liver damage induced by toxic agents. The mechanism is believed to involve the modulation of oxidative stress markers and enhancement of liver enzyme activities .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have reported effectiveness against gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions and Yields

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Glyoxylic Acid + Ethyl Acetoacetate | Ammonium bicarbonate; reflux | 62% |

| 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl... | L-methionine addition; room temp | 80% |

Case Studies

-

Antioxidant Efficacy Study :

A study assessed the antioxidant capacity of various derivatives including this compound using DPPH and ABTS assays. The compound showed a notable decrease in IC50 values compared to standard antioxidants. -

Hepatoprotection in Animal Models :

In a controlled experiment on rats subjected to acetaminophen-induced liver toxicity, administration of the compound resulted in significant reductions in liver enzyme levels (ALT and AST), indicating protective effects on hepatic tissues. -

Antimicrobial Activity Assessment :

The compound was tested against Staphylococcus aureus and Escherichia coli using agar diffusion methods. Zones of inhibition were measured and compared to standard antibiotics.

Propiedades

IUPAC Name |

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGQSNVLGQWBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276584 | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19350-66-4 | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A62DC8LEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of the crystal structure of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid?

A1: The crystal structure of this compound reveals important information about its molecular conformation and intermolecular interactions. The dihydropyridine ring adopts an asymmetric boat-type conformation, with the carbon atom attached to the carboxyl group deviating more significantly from the base plane than the nitrogen atom []. This conformation, along with the observed N—H⋯O and O—H⋯O hydrogen bonding patterns, could influence the molecule's interactions with other molecules and its potential biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.